2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene
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Overview
Description
2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene is an organofluorine compound with the molecular formula C6H3Cl2F3S. This compound is characterized by the presence of both chlorine and fluorine atoms attached to an ethyl group, which is further connected to a thiophene ring. Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene typically involves the reaction of thiophene with 1,2-dichloro-1,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum efficiency. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique chemical properties make it useful in studying biological systems and interactions.
Medicine: It may be explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved may include modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-1,1,2-trifluoroethane: Similar in structure but lacks the thiophene ring.
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether: Contains a similar ethyl group but with different substituents.
Uniqueness
2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene is unique due to the presence of both chlorine and fluorine atoms attached to an ethyl group, which is further connected to a thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(1,2-dichloro-1,2,2-trifluoroethyl)thiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F3S/c7-5(9,6(8,10)11)4-2-1-3-12-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZPVKGFZOVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(F)(F)Cl)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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